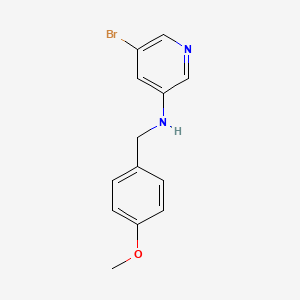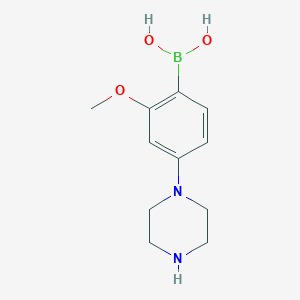
(2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a methoxy group, a piperazine ring, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and piperazine.
Coupling Reaction: The 2-methoxyphenylboronic acid undergoes a coupling reaction with piperazine in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The methoxy and piperazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of (2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylboronic acid
- (4-Methoxyphenyl)piperazine
- Phenylboronic acid
Uniqueness
(2-Methoxy-4-(piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a piperazine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C11H17BN2O3 |
|---|---|
Molekulargewicht |
236.08 g/mol |
IUPAC-Name |
(2-methoxy-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-17-11-8-9(2-3-10(11)12(15)16)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3 |
InChI-Schlüssel |
SJTXTPOVIVZSAW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



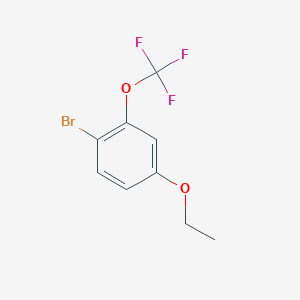

![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088990.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088998.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B14089005.png)
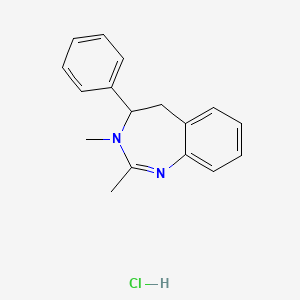
![[[2-[[(2S)-1-[(2S)-2-[[3-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl-methylamino]-3-oxopropyl]-[4-(1,3-thiazol-2-yl)phenyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid](/img/structure/B14089011.png)
![N-(4-bromophenyl)-2-(4-carbamoylpiperidin-1-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089013.png)
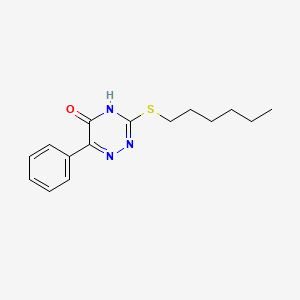
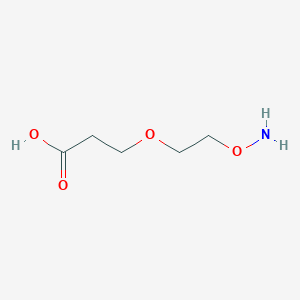
![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)
![5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089047.png)
